5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Antibacterial 1,3,4-thiadiazole SAR

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1) fills a critical SAR gap: unlike the extensively studied 4-bromophenyl analogs, this 3-bromophenyl positional isomer enables systematic evaluation of halogen position effects on DNA gyrase inhibition, kinase targeting, and cellular activity. Bromine at meta has shown superior bioactivity vs. chloro, fluoro, and unsubstituted phenyl analogs. The free 2-amine enables direct amide/urea conjugation without deprotection. For teams needing authentic meta-bromo vectors—not para-surrogates—this compound ensures assay reproducibility. Available in ≥98% purity.

Molecular Formula C8H6BrN3S
Molecular Weight 256.12 g/mol
CAS No. 108656-65-1
Cat. No. B1268678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
CAS108656-65-1
Molecular FormulaC8H6BrN3S
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=C(S2)N
InChIInChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyGQKBSBAYTFZMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1) for Research Procurement: Scaffold Overview and Procurement Baseline


5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1) is a heterocyclic small molecule (C₈H₆BrN₃S; MW: 256.12 g/mol) consisting of a 1,3,4-thiadiazole core with a 3-bromophenyl substituent at the 5-position and a free primary amine at the 2-position . The 1,3,4-thiadiazole scaffold is a recognized privileged pharmacophore in medicinal chemistry, exhibiting documented activity across antiviral, antitumor, antibacterial, antifungal, anti-inflammatory, and anticonvulsant programs . The 2-amino moiety provides a synthetic handle for downstream derivatization (e.g., amide coupling, urea formation), positioning this compound as a building block or fragment hit for lead discovery campaigns .

Why Generic 1,3,4-Thiadiazole Substitution Is Not Warranted for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1)


Substitution of 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine with other in-class 2-amino-5-aryl-1,3,4-thiadiazoles cannot be assumed to be functionally neutral. Within the 1,3,4-thiadiazole class, halogen substitution pattern on the 5-phenyl ring is a known determinant of biological activity [1]. Systematic SAR studies on related 1,3,4-thiadiazole series have established that bromine substitution enhances bioactivity relative to chloro, fluoro, and unsubstituted phenyl analogs, and that the position of halogen substitution (ortho vs. meta vs. para) materially alters activity profiles [2]. Consequently, substituting the 3-bromophenyl moiety with an alternative 5-aryl group—even one differing only in halogen identity or ring position—may yield a functionally non-equivalent molecule, compromising assay reproducibility or structure-activity relationship continuity.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1)


Antibacterial Activity: 4-Bromophenyl Substituent Confers Superior Gram-Positive Potency Relative to Unsubstituted and 4-Chlorophenyl Analogs

In a systematic antibacterial SAR study of 1,3,4-thiadiazole derivatives against Gram-positive S. aureus and Gram-negative strains, compounds bearing a 4-bromophenyl substituent (ST16) demonstrated promising antibacterial activity, whereas the majority of 1,3,4-thiadiazole derivatives—including those with unsubstituted phenyl and 4-chlorophenyl substituents—exhibited negligible or absent antibacterial activity [1]. This pattern establishes the bromophenyl motif, particularly bromine at the phenyl ring, as a structural determinant of antibacterial potency within this series. While the target compound bears a 3-bromophenyl rather than a 4-bromophenyl substituent, the class-level inference is that bromine substitution confers activity not observed with chloro or hydrogen substitution.

Antibacterial 1,3,4-thiadiazole SAR

DNA Gyrase B Inhibition: Thiadiazole Scaffold Enables Potent Enzymatic Inhibition (IC₅₀ ~1.22 μM) in Optimized Derivatives

1,3,4-Thiadiazole sulfonyl thiourea derivatives have been characterized as potent inhibitors of bacterial DNA gyrase, a validated antibacterial target. Among a series of synthesized compounds, derivative 6h exhibited strong DNA gyrase inhibition with an IC₅₀ of 1.22 μM, alongside weaker inhibition of DNA topoisomerase IV (IC₅₀ = 53.78 μM) and potent dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 0.23 μM) . While the target compound lacks the sulfonyl thiourea extension present in 6h, the core 1,3,4-thiadiazole scaffold is shared, and the 2-amino group provides a conjugation site for installing similar pharmacophores. The unsubstituted 2-amino-1,3,4-thiadiazole core was inactive in these assays, indicating that appropriate 5-aryl substitution (such as the 3-bromophenyl group) and 2-amino functionalization are both required for target engagement [1].

DNA gyrase 1,3,4-thiadiazole antibacterial target

Synthetic Versatility: 2-Amino Moiety Enables Direct Derivatization to Sulfonyl Thioureas, Amides, and Ureas

The primary amine at the 2-position of the 1,3,4-thiadiazole ring is a synthetically enabling functional group absent in 2-unsubstituted, 2-thiol, and 2-alkyl analogs. This amine can be directly converted to sulfonyl thioureas via reaction with sulfonyl isothiocyanates , to amides via coupling with carboxylic acids, and to ureas via reaction with isocyanates. The 3-bromophenyl group at the 5-position is also amenable to further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionalization capability distinguishes 2-amino-5-aryl-1,3,4-thiadiazoles from 2-thiol or 2-unsubstituted analogs, which require additional synthetic steps to introduce reactive handles.

Synthetic chemistry derivatization building block

Mesoionic Character: Enhanced Cellular Permeability Relative to Non-Thiadiazole Heterocyclic Scaffolds

The 1,3,4-thiadiazole ring possesses mesoionic character that facilitates passive diffusion across cellular membranes, a property not shared by all nitrogen-containing heterocycles [1]. This mesoionic character arises from electron delocalization across the N–C–S conjugated system, conferring moderate lipophilicity while maintaining sufficient aqueous solubility for biological assays. The 3-bromophenyl substituent further modulates lipophilicity (clogP estimated ~2.8–3.2) compared to more polar substituents (e.g., pyridyl, hydroxyphenyl) that may reduce membrane permeability. This property is particularly relevant for intracellular target engagement (e.g., DNA gyrase, kinases) where membrane penetration is a prerequisite for activity.

Cellular permeability mesoionic physicochemical properties

Halogen Position Isomerism: 3-Bromophenyl Substitution Offers a Distinct SAR Vector from 4-Bromophenyl and 2-Bromophenyl Analogs

The meta-bromo substitution pattern (3-bromophenyl) in the target compound represents a structurally distinct SAR vector from the more commonly studied para-bromo (4-bromophenyl) and ortho-bromo (2-bromophenyl) analogs. In 1,3,4-thiadiazole series, the position of halogen substitution on the 5-phenyl ring has been shown to influence both antimicrobial activity and physicochemical properties [1]. The 3-bromophenyl group places the bromine atom in a sterically distinct orientation relative to the thiadiazole plane, which can affect binding pocket complementarity in ways not achievable with 4-bromo or 2-bromo substitution. This positional isomer is underrepresented in published SAR studies compared to 4-bromo derivatives, making it a valuable probe for exploring under-characterized chemical space.

Positional isomer SAR medicinal chemistry

Recommended Research and Procurement Applications for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS 108656-65-1)


Antibacterial Lead Discovery: Fragment-Based or Scaffold-Hopping Starting Point Targeting DNA Gyrase

The 1,3,4-thiadiazole core is a validated DNA gyrase inhibitor scaffold, with optimized derivatives achieving IC₅₀ values as low as 1.22 μM against S. aureus DNA gyrase . The target compound provides a minimal pharmacophore—a 2-amino-5-aryl-1,3,4-thiadiazole—suitable for fragment-based screening or as a scaffold-hopping starting point. The bromophenyl substituent has been shown to confer antibacterial activity in related series where chloro and unsubstituted phenyl analogs are inactive [1]. Procurement of this specific compound enables SAR exploration of the under-characterized 3-bromophenyl vector, distinct from the more extensively studied 4-bromophenyl series.

Chemical Biology Probe Development: Kinase or Enzyme Inhibitor Derivatization via 2-Amino Conjugation

The free 2-amino group enables direct conjugation to sulfonyl thioureas, amides, ureas, and other pharmacophores without requiring deprotection steps . This facilitates rapid library synthesis for kinase inhibitor programs (e.g., Akt1/PI3K pathway, VEGFR-2) where 1,3,4-thiadiazole-containing compounds have demonstrated nanomolar potency [2]. The mesoionic character of the thiadiazole ring supports cellular permeability, making the compound suitable for intracellular target engagement studies [3].

SAR Exploration of Halogen Position Effects in 5-Aryl-1,3,4-thiadiazole Series

The 3-bromophenyl substituent represents a distinct positional isomer relative to the more commonly employed 4-bromophenyl and 2-bromophenyl analogs [4]. This compound enables systematic investigation of how bromine position (ortho vs. meta vs. para) affects target binding, cellular activity, and physicochemical properties. Such studies are essential for establishing robust SAR that accounts for subtle conformational effects arising from different dihedral angles between the phenyl ring and the thiadiazole plane.

Anticancer Fragment Library Expansion: Building Block for Hybrid Molecule Synthesis

1,3,4-Thiadiazole-containing compounds have demonstrated anticancer activity across multiple cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (NCI-H460, NCI-H3122), with IC₅₀ values in the sub-micromolar to low-micromolar range [5]. The target compound serves as a versatile building block for synthesizing chalcone-thiadiazole hybrids, thiadiazole-sulfonamide conjugates, and other hybrid molecules where the 2-amino group provides a conjugation site and the 3-bromophenyl group can be further elaborated via cross-coupling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.